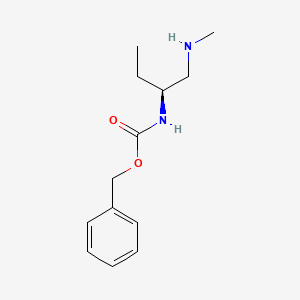![molecular formula C9H8F3N3O2 B8131999 1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate](/img/structure/B8131999.png)
1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of pyrrolopyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The trifluoroacetate salt form enhances its solubility and stability, making it more suitable for various applications.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of a pyrrole ring, followed by its fusion with a pyridine ring through cyclization reactions . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be used as starting materials.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-B]Pyridine: Known for its kinase inhibitory activity.
1H-Pyrrolo[2,3-A]Pyrazine: Exhibits significant antimicrobial and antiviral activities.
The uniqueness of this compound lies in its specific trifluoroacetate form, which enhances its solubility and stability, making it more versatile for various applications .
Eigenschaften
IUPAC Name |
1H-pyrrolo[2,3-c]pyridin-5-amine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.C2HF3O2/c8-7-3-5-1-2-9-6(5)4-10-7;3-2(4,5)1(6)7/h1-4,9H,(H2,8,10);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBNTLTYTJUHEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=C(C=C21)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R,7R)-tricyclo[5.2.1.0,2,6]decan-8-ol](/img/structure/B8131972.png)








